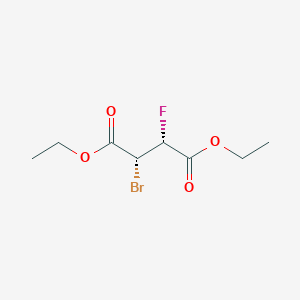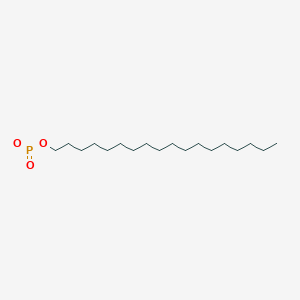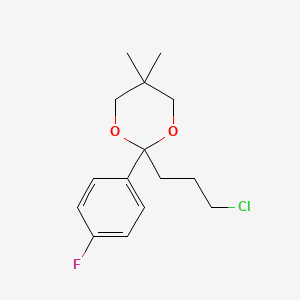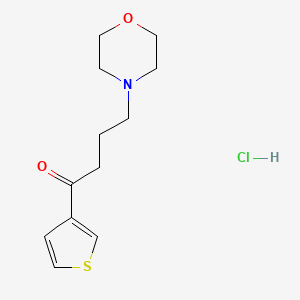
4-Morpholino-1-(3-thienyl)-1-butanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Morpholino-1-(3-thienyl)-1-butanone hydrochloride is a chemical compound that features a morpholine ring, a thienyl group, and a butanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-1-(3-thienyl)-1-butanone hydrochloride typically involves the condensation of morpholine with a thienyl-substituted butanone. The reaction is often catalyzed by Lewis acids under controlled conditions to ensure high yield and purity . The key steps include:
Condensation Reaction: Morpholine reacts with a thienyl-substituted butanone in the presence of a Lewis acid catalyst.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels .
化学反応の分析
Types of Reactions
4-Morpholino-1-(3-thienyl)-1-butanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
4-Morpholino-1-(3-thienyl)-1-butanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Morpholino-1-(3-thienyl)-1-butanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4-Morpholino-1-(2-thienyl)-1-butanone hydrochloride
- 4-Morpholino-1-(4-thienyl)-1-butanone hydrochloride
Uniqueness
4-Morpholino-1-(3-thienyl)-1-butanone hydrochloride is unique due to the position of the thienyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research applications .
特性
CAS番号 |
31634-10-3 |
|---|---|
分子式 |
C12H18ClNO2S |
分子量 |
275.80 g/mol |
IUPAC名 |
4-morpholin-4-yl-1-thiophen-3-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO2S.ClH/c14-12(11-3-9-16-10-11)2-1-4-13-5-7-15-8-6-13;/h3,9-10H,1-2,4-8H2;1H |
InChIキー |
OQGITBJYKUTLHJ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCC(=O)C2=CSC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


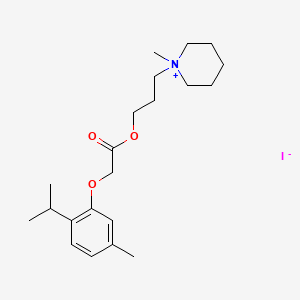
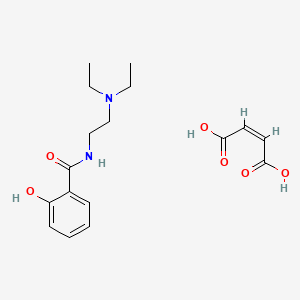
![5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol](/img/structure/B14683904.png)
![Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]-](/img/structure/B14683916.png)


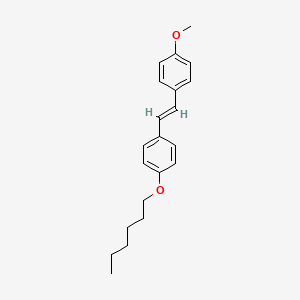
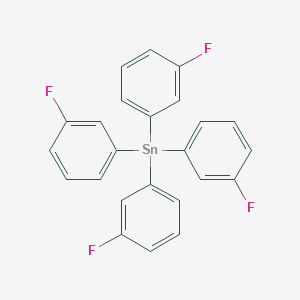

![3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B14683936.png)
